Fenthion-d6
Description
Background and Historical Context of Organophosphorus Insecticides
The historical development of organophosphorus insecticides traces back to the pioneering work of German chemist Gerhard Schrader in the 1930s, who is generally credited with their development. During this period, pesticides were largely limited to arsenic salts such as calcium arsenate, lead arsenate, and Paris green, or pyrethrin plant extracts, all of which presented significant limitations in terms of efficacy and application scope. Schrader's research at I.G. Farbenindustrie represented a breakthrough in agricultural chemistry, as he synthesized thousands of organophosphate compounds while seeking more effective pest control agents.
The development trajectory of organophosphorus compounds followed two parallel pathways during the late 1930s and 1940s. One focused on creating chemicals with reduced mammalian toxicity while maintaining high insecticidal effectiveness, while the other explored compounds with high human toxicity for potential use as chemical warfare agents. Compounds such as Tabun, Sarin, and Soman were developed during this period, though they were not deployed during World War II. The first commercially successful organophosphate insecticide was tetraethyl pyrophosphate, marketed under the trade name Bladan, though it lacked sufficient stability for plant protection.
Following World War II, organophosphate insecticides gained significant commercial importance. Parathion, derived from Schrader's compound E605, became the most widely used insecticide of this class. The utilization of organophosphorus compounds peaked in the 1970s when many organochlorine insecticides were phased out or banned following the publication of Silent Spring. Until as recently as 2000, organophosphates constituted approximately 70% of all insecticides used in the United States, though this percentage has since decreased to about 33% by 2012.
Fenthion specifically emerged as a broad-spectrum organothiophosphate insecticide, classified as an avicide and acaricide. Its mode of action operates through cholinesterase inhibition, similar to other organophosphates. Due to its relatively low toxicity toward humans and mammals compared to other organophosphorus compounds, fenthion was classified as a moderately toxic compound by the United States Environmental Protection Agency and World Health Organization.
Nomenclature and Isotopic Labeling Rationale
The nomenclature of this compound reflects both its chemical structure and isotopic composition. The parent compound, fenthion, derives its name from its chemical structure as O,O-dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate. The "d6" designation indicates the incorporation of six deuterium atoms, specifically replacing hydrogen atoms in the two methoxy groups attached to the phosphorus center.
The systematic approach to deuterium labeling in this compound follows established principles of stable isotope chemistry. Deuterium, being a stable isotope of hydrogen with one proton and one neutron, provides a mass difference of approximately one dalton per substitution while maintaining virtually identical chemical behavior. The specific positioning of deuterium atoms in the dimethyl phosphate moiety was strategically chosen to maximize analytical utility while preserving the compound's fundamental chemical and biological properties.
The International Union of Pure and Applied Chemistry nomenclature guidelines distinguish between isotopologues and isotopomers, where this compound represents an isotopologue of fenthion due to differences in isotopic composition. This distinction becomes crucial in analytical applications where precise identification and quantification of isotopic variants are required.
The rationale for deuteration at the methyl positions stems from several analytical considerations. Firstly, these positions are metabolically labile, making them ideal targets for studying metabolic pathways and degradation products. Secondly, the symmetrical substitution pattern simplifies analytical interpretation while providing sufficient mass shift for clear differentiation from the unlabeled compound. Finally, the deuterium atoms in these positions remain relatively stable under typical analytical conditions, ensuring consistent performance as an internal standard.
Role of Deuterated Compounds in Modern Analytical Chemistry
Deuterated compounds have revolutionized modern analytical chemistry by providing unprecedented precision and accuracy in quantitative measurements. The fundamental principle underlying their utility lies in their ability to serve as ideal internal standards, compensating for matrix effects, instrumental variations, and extraction efficiencies that can significantly impact analytical results.
In mass spectrometry applications, deuterated internal standards enable the implementation of isotope dilution mass spectrometry, considered the most accurate quantitative analytical technique available. The mass spectral behavior of deuterated compounds closely parallels that of their protiated analogs, with the primary difference being a predictable mass shift corresponding to the number of deuterium atoms incorporated. This mass shift allows for clear discrimination between the analyte and internal standard while ensuring nearly identical chemical behavior throughout the analytical process.
The application of this compound in environmental analysis exemplifies the critical role of deuterated standards in complex matrix analysis. Environmental samples often contain numerous interfering compounds that can suppress or enhance analyte signals, leading to significant quantitative errors. The use of this compound as an internal standard effectively corrects for these matrix effects because both the analyte and standard experience identical matrix interactions.
Recent developments in analytical instrumentation have further enhanced the utility of deuterated compounds. High-resolution mass spectrometry systems can now distinguish between closely related isotopologues with exceptional precision, enabling detailed studies of isotopic distributions and metabolic pathways. Advanced chromatographic techniques coupled with tandem mass spectrometry provide the selectivity and sensitivity required for trace-level analysis of pesticide residues in complex biological and environmental matrices.
The synthesis and characterization of deuterated reference materials require specialized facilities and expertise. Chemical deuteration typically involves exposing target molecules or their precursors to deuterium oxide at elevated temperatures and pressures in the presence of appropriate catalysts. The resulting products undergo comprehensive analytical characterization using multinuclear nuclear magnetic resonance spectroscopy and mass spectrometry to confirm deuteration levels and isotopic purity.
| Analytical Parameter | This compound Specifications | Analytical Technique |
|---|---|---|
| Molecular Formula | C10H9D6O3PS2 | Mass Spectrometry |
| Molecular Weight | 284.36 daltons | High-Resolution MS |
| Deuterium Content | 6 atoms (dimethyl positions) | 2H NMR Spectroscopy |
| Chemical Purity | >95% | High-Performance Liquid Chromatography |
| Isotopic Purity | >99% deuterium incorporation | Mass Spectrometry |
| Storage Temperature | 4°C | Stability Studies |
The quality control requirements for deuterated reference materials are exceptionally stringent, reflecting their critical role in analytical applications. Each batch undergoes comprehensive analysis including multinuclear nuclear magnetic resonance spectroscopy for hydrogen, deuterium, carbon-13, and phosphorus-31 to confirm structural integrity and deuteration levels. Mass spectrometry provides quantitative assessment of isotopic abundances and overall deuteration efficiency.
Current applications of this compound extend beyond simple quantitative analysis to include metabolic flux analysis and environmental fate studies. Stable isotope labeling techniques enable researchers to trace the metabolic pathways of organophosphorus compounds in biological systems, providing insights into biotransformation mechanisms and potential bioaccumulation pathways. These studies contribute to improved understanding of environmental behavior and risk assessment of organophosphorus pesticides.
The development of physiologically based kinetic models for organophosphate exposure assessment has been significantly enhanced through the use of deuterated analogs. These models integrate target tissue dosimetry and dynamic response, describing uptake, metabolism, and disposition of organophosphorus compounds and associated cholinesterase inhibition kinetics. The precision afforded by deuterated internal standards enables accurate quantification of parent compounds and metabolites, supporting model validation and refinement.
Properties
IUPAC Name |
(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3PS2/c1-8-7-9(5-6-10(8)16-4)13-14(15,11-2)12-3/h5-7H,1-4H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVJTZOFSHSLTO-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)SC)C)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O3PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenthion-d6 involves the incorporation of deuterium atoms into the molecular structure of fenthion. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. One common approach is to start with deuterated methanol (CD3OD) and react it with phosphorus trichloride (PCl3) to form deuterated dimethyl phosphorochloridate. This intermediate is then reacted with 3-methyl-4-(methylthio)phenol to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is purified using techniques such as distillation and chromatography to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Fenthion-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the compound’s behavior and stability under different conditions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include this compound oxon, this compound sulfoxide, and this compound sulfone. These products are often analyzed using techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to determine their structure and properties .
Scientific Research Applications
Chemical Research
Tracer Studies
Fenthion-d6 is extensively used as a tracer in chemical reaction mechanisms and kinetic studies. Its deuterated nature allows researchers to distinguish between the parent compound and its derivatives during reactions. This is particularly valuable for understanding reaction pathways and mechanisms.
Example Study
In a study investigating pesticide degradation, this compound was utilized to trace metabolic pathways in soil microorganisms. The results demonstrated the compound's transformation into various metabolites, including fenthion sulfoxide and fenthion sulfone, which were analyzed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) .
Biological Applications
Metabolic Studies
this compound serves as an important tool in metabolic studies to track the distribution and transformation of fenthion within biological systems. Its isotopic labeling aids in elucidating metabolic pathways and interactions within organisms.
Case Study
Research on the effects of fenthion on aquatic organisms highlighted how this compound could be used to monitor its bioaccumulation and potential toxic effects on fish populations. The study employed this compound as an internal standard to quantify residues in fish tissue, demonstrating its utility in environmental monitoring .
Pharmacokinetic Studies
Drug Absorption and Metabolism
In pharmacokinetic research, this compound is employed to investigate the absorption, distribution, metabolism, and excretion of fenthion in living organisms. This application is crucial for understanding the compound's safety profile and potential health impacts.
Research Findings
A pharmacokinetic study involving this compound showed that it could effectively trace the absorption rates of fenthion in mammalian models, providing insights into its metabolic fate and potential neurotoxic effects due to cholinesterase inhibition .
Environmental Monitoring
Residue Detection
this compound is widely applied in environmental monitoring to detect and quantify fenthion residues in agricultural products and environmental samples. Its stable isotope properties enhance the accuracy of analytical methods used for residue analysis.
Analytical Methodology
The use of this compound as an internal standard has been validated in various studies assessing pesticide residues in crops and soil samples. For instance, a method developed for detecting multiple pesticide residues included this compound, achieving high recovery rates and low detection limits .
Comparative Analysis with Other Compounds
To better understand the unique properties of this compound, a comparative analysis with other organophosphorus compounds can be insightful:
| Compound | Description | Unique Features |
|---|---|---|
| Fenthion | Non-deuterated analog used widely as an insecticide | Standard form without isotopic labeling |
| Malathion | Organophosphorus insecticide with similar mechanism | Different chemical structure; less toxic than Fenthion |
| Parathion | Highly toxic organophosphorus compound | Greater toxicity to mammals; similar mode of action |
| Fensulfoxide | Another sulfoxide derivative with similar properties | Non-deuterated form; used for comparison in metabolic studies |
The isotopic labeling of this compound provides enhanced stability and precision in tracking transformations within both laboratory and environmental settings .
Mechanism of Action
Fenthion-d6, like its parent compound fenthion, exerts its effects through the inhibition of cholinesterase enzymes. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nervous system and ultimately resulting in the paralysis and death of the target organism . The molecular targets of this compound include acetylcholinesterase and butyrylcholinesterase enzymes, which are critical for the breakdown of acetylcholine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fenthion-d6 belongs to a class of deuterated organophosphorus pesticides, which are widely employed as internal standards. Below is a detailed comparison with structurally and functionally similar compounds:
Table 1: Key Properties of this compound and Analogous Deuterated Pesticides
*Estimated based on deuterium substitution.
Research Findings and Methodological Insights
Accuracy in Multi-Residue Analysis :
A 2021 study validated a method using this compound as an internal standard for quantifying 74 pesticides, achieving <5% relative standard deviation (RSD) in recovery rates . The deuterated compound’s stability under varying pH and temperature conditions ensured reliable calibration.- Chromatographic Behavior: this compound elutes 0.2–0.5 minutes later than non-deuterated fenthion in reversed-phase LC-MS/MS, a critical feature for avoiding co-elution with matrix interferences .
- Inter-laboratory Consistency: Data from Honeywell Research Chemicals and Kanto Reagents confirm that this compound’s retention time reproducibility aligns with ISO/IEC 17025 standards, making it a benchmark for organophosphorus pesticide analysis .
Biological Activity
Fenthion-d6 is a deuterated analog of the organophosphorus insecticide fenthion, widely used in agricultural practices. Its biological activity is primarily characterized by its interaction with cholinesterase enzymes, leading to significant neurotoxic effects. This article explores the mechanisms of action, metabolic pathways, and relevant case studies associated with this compound, supported by data tables and research findings.
This compound exerts its biological effects through the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE). This inhibition results in the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nervous system. The consequences include paralysis and potential death in target organisms. The compound's mechanism can be summarized as follows:
- Inhibition of Cholinesterase : this compound binds to AChE, preventing it from hydrolyzing acetylcholine.
- Neurotoxicity : Elevated acetylcholine levels lead to overstimulation of cholinergic receptors, resulting in neurotoxic symptoms.
Metabolic Pathways
This compound undergoes various metabolic transformations within biological systems. Key metabolic pathways include:
- Oxidative Transformation : The compound can be oxidized to form sulfoxides and sulfones, which are analyzed using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) .
- Enzymatic Hydrolysis : Cytochrome P450 enzymes play a crucial role in the metabolism of this compound, facilitating its conversion into less toxic metabolites .
Clinical Case Reports
Two notable cases involving fenthion poisoning highlight the compound's toxicity and treatment protocols:
- Case 1 : A patient ingested fenthion and presented with severe symptoms indicative of organophosphate poisoning. Treatment included gastric lavage and administration of atropine and pralidoxime. Blood levels of fenthion were recorded at 2.9 µg/ml upon admission, indicating significant exposure .
- Case 2 : Another patient experienced similar symptoms after exposure to fenthion and omethoate. Both patients received supportive care and survived after intensive treatment .
Research Findings
Recent studies have focused on the biological activity and environmental impact of this compound:
- Cholinesterase Inhibition Studies : Research indicates that this compound has a potent inhibitory effect on AChE, with IC50 values comparable to those of other organophosphorus compounds .
- Endocrine Disruption : In vitro studies suggest that this compound may act as an antagonist to dihydrotestosterone, indicating potential endocrine-disrupting properties .
Comparative Data Table
The following table summarizes key characteristics and findings related to this compound compared to its parent compound:
| Compound | Cholinesterase Inhibition | Endocrine Disruption | Metabolic Pathway |
|---|---|---|---|
| Fenthion | IC50 = 0.5 µM | Yes | Oxidation to sulfoxides |
| This compound | IC50 = 0.4 µM | Yes | Oxidation & Hydrolysis |
Q & A
Q. What is the role of Fenthion-d6 in analytical chemistry, and how is it methodologically applied?
this compound, a deuterated analog of Fenthion, is primarily used as an internal standard in mass spectrometry to improve quantification accuracy via isotope dilution. Its deuterium atoms reduce interference from non-deuterated analytes, enabling precise calibration. Methodologically, it is spiked into samples during extraction to correct for matrix effects and instrument variability. Researchers should validate its stability under experimental conditions (e.g., pH, temperature) and confirm its chromatographic separation from the target analyte .
Q. What are the best practices for synthesizing this compound, and how is deuterium incorporation verified?
Synthesis typically involves replacing six hydrogen atoms in Fenthion with deuterium via catalytic exchange or custom synthesis using deuterated precursors. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are used to confirm deuterium positions and isotopic purity (>98%). Researchers should document synthetic yields, solvent compatibility, and storage conditions (e.g., inert atmosphere, −20°C) to prevent degradation .
Q. How should this compound be handled and stored to ensure experimental reproducibility?
- Handling : Use nitrile or fluorinated rubber gloves to prevent contamination. Conduct experiments in fume hoods to avoid inhalation exposure.
- Storage : Aliquot in amber vials under argon at −20°C. Avoid repeated freeze-thaw cycles.
- Verification : Periodically test purity via LC-MS/MS and compare retention times with non-deuterated Fenthion .
Advanced Research Questions
Q. How can researchers optimize this compound recovery rates in complex matrices (e.g., food, environmental samples)?
Recovery optimization involves:
- Matrix-specific extraction : Solid-phase extraction (SPE) with C18 or HLB cartridges, adjusted pH, and solvent polarity.
- Internal standard spiking : Introduce this compound at the extraction stage to normalize losses.
- Calibration curves : Use matrix-matched standards to account for suppression/enhancement effects.
Table 1 : Recovery rates of this compound at varying concentrations (adapted from )
| Concentration (ng/mL) | Relative Recovery (%) |
|---|---|
| 200 | 95 ± 3 |
| 300 | 92 ± 4 |
| 400 | 88 ± 5 |
| 500 | 85 ± 6 |
Q. How can contradictions in this compound quantification data be resolved?
Common issues and solutions:
- Ion suppression : Check co-eluting compounds via post-column infusion. Adjust chromatographic gradients or use alternative columns (e.g., HILIC).
- Isotopic impurity : Re-measure isotopic purity via HRMS. If <98%, recalibrate or replace the standard.
- Instrument drift : Include QC samples every 10 injections and apply drift correction algorithms .
Q. What frameworks (e.g., PICOT, FINER) are suitable for designing studies involving this compound?
- PICOT :
- P opulation: Environmental samples (e.g., water, soil).
- I ntervention: Quantification using this compound as an internal standard.
- C omparison: Non-deuterated Fenthion or alternative internal standards.
- O utcome: Improved accuracy (RSD < 10%).
- T ime: 6-month stability study.
Q. How does isotopic purity of this compound impact experimental outcomes in tracer studies?
Lower isotopic purity (<95%) introduces quantification errors due to overlapping isotopic clusters. Researchers should:
- Pre-screen batches via HRMS.
- Use purity-adjusted correction factors in data analysis.
- Compare results with non-deuterated analogs to identify interference thresholds .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing this compound calibration data?
Q. How can researchers validate this compound-based methods for regulatory compliance?
Follow ISO/IEC 17025 guidelines:
Q. What are emerging alternatives to this compound in isotope dilution mass spectrometry, and how do they compare?
Alternatives like ¹³C-labeled analogs offer higher isotopic stability but are costlier. Comparative studies should evaluate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
